molecular formula C16H17NO2 B1405371 2-((Diphenylmethylene)amino)propane-1,3-diol CAS No. 1624261-16-0

2-((Diphenylmethylene)amino)propane-1,3-diol

Cat. No.: B1405371
CAS No.: 1624261-16-0
M. Wt: 255.31 g/mol
InChI Key: XREMMXNHVQENOQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) :
    • δ 7.52–7.24 (m, 10H, aromatic protons)
    • δ 4.42 (t, J = 5.0 Hz, 2H, -OH)
    • δ 3.62–3.40 (m, 5H, CH₂ and CH groups) .
  • ¹³C NMR (125 MHz, DMSO-d₆) :
    • δ 167.18 (C=N)
    • δ 139.73–127.70 (aromatic carbons)
    • δ 66.34 and 62.63 (diol carbons) .

Infrared Spectroscopy (IR)

  • 3326 cm⁻¹ : O-H stretching (diol)
  • 3056 cm⁻¹ : C-H aromatic stretching
  • 1699 cm⁻¹ : C=N stretching (imine) .

Mass Spectrometry (MS)

  • ESI-MS (MeOH) : m/z 278.3 [M + Na]⁺, 256.3 [M + H]⁺
  • Fragmentation peaks at m/z 224 (loss of CH₂OH) and 167 (diphenylmethylene ion) .

UV-Vis Spectroscopy

  • λₘₐₐ = 265 nm (π→π* transition in the imine-aromatic system) .

Computational Modeling of Electronic Structure (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(2d,p) level provide insights into electronic properties:

Parameter Value
HOMO Energy -6.12 eV
LUMO Energy -1.89 eV
HOMO-LUMO Gap 4.23 eV
Dipole Moment 3.45 Debye
  • HOMO : Localized on the imine and phenyl rings, indicating nucleophilic reactivity .
  • LUMO : Concentrated on the C=N bond, suggesting electrophilic susceptibility .
  • Molecular Electrostatic Potential (MEP) : Negative charges (-0.059 e) dominate the imine and hydroxyl regions, favoring hydrogen-bonding interactions .

Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the imine lone pair and σ*(C-N) antibonding orbital, stabilizing the structure by 28.7 kcal/mol .

Properties

IUPAC Name

2-(benzhydrylideneamino)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-11-15(12-19)17-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18-19H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREMMXNHVQENOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC(CO)CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247185
Record name 1,3-Propanediol, 2-[(diphenylmethylene)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624261-16-0
Record name 1,3-Propanediol, 2-[(diphenylmethylene)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-[(diphenylmethylene)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diphenylmethylene)amino)propane-1,3-diol typically involves the reaction of diphenylmethanone with an appropriate amine and a diol. One common method involves the condensation of diphenylmethanone with 2-amino-1,3-propanediol under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((Diphenylmethylene)amino)propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Organic Chemistry

In organic chemistry, 2-((Diphenylmethylene)amino)propane-1,3-diol serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with specific functional properties.

Biological Studies

The compound is utilized in biological research to study enzyme interactions and protein-ligand binding. The diphenylmethylene group can engage in π-π interactions with aromatic residues in proteins, while the amino and diol groups can form hydrogen bonds with biomolecules. This interaction mechanism is crucial for understanding cellular processes and developing new therapeutic agents.

Material Science

In material science, this compound is explored for its potential in producing polymers with enhanced properties. Its biodegradable nature aligns with the growing demand for environmentally friendly materials . The compound can be integrated into composite materials to improve mechanical strength and thermal stability.

Case Study 1: Synthesis of Imine Derivatives

A study demonstrated the synthesis of various imine derivatives from serinol (a precursor of this compound). The reaction involved heating serinol with different aldehydes under controlled conditions. The resulting compounds exhibited promising biological activities, highlighting the potential of these derivatives in drug development .

Case Study 2: Biotransformation Studies

Research on the biotransformation of related compounds revealed insights into metabolic pathways involving this compound derivatives. These studies indicated that certain metabolites could be generated during enzymatic reactions, providing a basis for further exploration of their pharmacological properties .

Mechanism of Action

The mechanism by which 2-((Diphenylmethylene)amino)propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The diphenylmethylene group can engage in π-π interactions with aromatic residues in proteins, while the amino and diol groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Research Findings

Pharmaceutical Relevance

  • Fingolimod : Demonstrates the impact of lipophilic substituents (4-octylphenyl) on blood-brain barrier penetration and receptor targeting .
  • Plant-derived diols: Phenolic groups (e.g., 7-hydroxycoumarin in ) correlate with antioxidant and anti-inflammatory activities .

Biological Activity

2-((Diphenylmethylene)amino)propane-1,3-diol, also known by its CAS number 1624261-16-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a propane backbone with a diphenylmethylene group attached to an amino functional group. This unique configuration may contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, potentially inhibiting their activity.
  • Cellular Signaling Modulation : It may influence signaling pathways within cells, affecting processes such as apoptosis and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, which are beneficial in mitigating oxidative stress-related damage.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds demonstrated high cytotoxicity against MCF-7 breast cancer cells, surpassing the efficacy of established drugs like Tamoxifen .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
TamoxifenMCF-70.5

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Cytotoxicity Studies : In vitro studies have shown that certain derivatives possess significant cytotoxicity against cancer cells with minimal toxicity towards normal cells. This selective action is crucial for developing effective anticancer therapies .
  • Mechanistic Investigations : Research has indicated that structural modifications can enhance the anticancer activity of diphenylmethylenamines by improving their interaction with cellular targets .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of similar compounds suggests that they may be metabolized effectively in vivo, which is essential for their therapeutic application in humans.

Q & A

Q. What are the recommended synthetic routes for 2-((Diphenylmethylene)amino)propane-1,3-diol, and how can reaction conditions be optimized?

The compound can be synthesized via reductive amination or Schiff base formation. For example, hydrogenation of intermediates using catalysts like Pd/C (5% loading) under hydrogen atmospheres is effective, as demonstrated in analogous propanediol syntheses . Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (25–60°C), and stoichiometry of reactants. Monitoring via TLC or HPLC ensures intermediate purity. For air-sensitive steps, inert gas purging is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

  • NMR : 1^1H NMR resolves aromatic protons (δ 7.2–7.8 ppm for diphenyl groups) and hydroxyl/amine protons (δ 1.5–3.5 ppm). 13^{13}C NMR confirms carbonyl/imine carbons (δ 160–180 ppm) .
  • IR : Stretching bands for C=N (1640–1680 cm1^{-1}) and O-H/N-H (3200–3500 cm1^{-1}) validate functional groups .
  • X-ray crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding patterns, as seen in cobalt-Schiff base complexes .

Q. What safety protocols should be followed during handling, given its structural analogs?

While no direct hazard data exists for this compound, analogs with diphenyl groups require PPE (gloves, lab coats, goggles) and fume hood use. Avoid inhalation/ingestion; dispose of waste via approved chemical channels. Consult SDS for related compounds (e.g., 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propanediol) for spill management and first-aid measures .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or stereochemical outcomes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for imine formation or hydrogenation steps. Molecular docking studies predict interactions with biological targets (e.g., enzymes), as applied to FTY720 analogs . Software like Gaussian or Schrödinger Suite can model charge distribution and orbital interactions to explain regioselectivity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:

  • Variable-temperature NMR detects conformational changes.
  • Single-crystal XRD definitively assigns stereochemistry, as shown in dinuclear cobalt(III) complexes with Schiff base ligands .
  • Compare experimental IR/Raman spectra with simulated spectra from computational models .

Q. How can catalytic applications of this compound be explored, inspired by metal complexes?

Design coordination complexes by reacting the compound with transition metals (e.g., Co(III), V(V)). The Schiff base moiety acts as a tetradentate ligand, forming complexes that catalyze olefin oxidation or asymmetric reactions. Example: A Co(III) complex derived from a similar propanediol ligand showed activity in alkene epoxidation . Optimize catalytic efficiency by tuning metal-ligand ratios and reaction solvents (e.g., acetonitrile for polar substrates).

Q. What methodologies assess biological activity, and how are in vitro/in vivo assays designed?

  • In vitro : Screen for kinase inhibition or receptor binding using fluorescence polarization assays. For immunomodulatory potential (analogous to FTY720), test sphingosine-1-phosphate receptor affinity via competitive binding assays .
  • In vivo : Use rodent models to evaluate pharmacokinetics (e.g., plasma half-life via LC-MS). Dose optimization studies should monitor toxicity (liver/kidney function tests) .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields across literature reports?

Variations often stem from:

  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., over-reduced intermediates).
  • Catalyst deactivation : Characterize Pd/C catalysts post-reaction via SEM-EDS to detect sulfur/phosphorus poisoning .
  • Solvent effects : Compare yields in polar aprotic (DMF) vs. protic (MeOH) solvents; dielectric constant impacts reaction kinetics .

Q. Why might biological assay results conflict with computational predictions?

  • Solubility issues : Use co-solvents (DMSO/PBS mixtures) to improve bioavailability.
  • Metabolic instability : Perform microsomal stability assays to identify rapid degradation pathways.
  • Off-target effects : Employ CRISPR knockouts or siRNA silencing to validate target specificity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Hydrogenation Steps

ParameterOptimal RangeImpact on Yield
Catalyst (Pd/C)5–10 wt%↑ Yield ≥80%
H2_2 Pressure1–3 atmPrevents over-reduction
Temperature40–60°CBalances kinetics/stability
SolventEthanol/THF (1:1)Maximizes solubility

Q. Table 2. Analytical Techniques for Contradiction Resolution

TechniqueApplicationExample Outcome
VT-NMRDetects tautomerismConfirms dynamic equilibrium
XRDAssigns absolute configurationResolves stereochemical ambiguity
DFT ModelingPredicts transition statesExplains regioselectivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((Diphenylmethylene)amino)propane-1,3-diol
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2-((Diphenylmethylene)amino)propane-1,3-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.